molecular formula C10H12F3N3 B043788 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine CAS No. 118708-88-6

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B043788
CAS No.: 118708-88-6
M. Wt: 231.22 g/mol
InChI Key: GRKRSFCFKGOSNB-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound with the molecular formula C10H12F3N3. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety.

Mechanism of Action

Target of Action

A structurally similar compound, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ml267), has been reported to inhibit bacterial phosphopantetheinyl transferases (pptases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

Ml267, a similar compound, exhibits submicromolar inhibition of bacterial sfp-pptase . This suggests that 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine might interact with its targets in a similar manner, leading to inhibition of the enzyme’s activity.

Biochemical Pathways

Inhibition of pptases by ml267 leads to attenuation of secondary metabolism and thwarts bacterial growth . This suggests that this compound might affect similar pathways, leading to downstream effects on bacterial metabolism and growth.

Pharmacokinetics

The in vitro adme and in vivo pharmacokinetic profiles of ml267 have been highlighted , suggesting that this compound might have similar properties affecting its bioavailability.

Result of Action

Ml267 was found to attenuate the production of an sfp-pptase-dependent metabolite when applied to bacillus subtilis at sublethal doses . This suggests that this compound might have similar effects.

Preparation Methods

The synthesis of 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine typically involves the following steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-[4-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-9(7-8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKRSFCFKGOSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459112
Record name 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118708-88-6
Record name 1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-(trifluoromethyl)pyridine (2.0 g, 11 mmol), piperazine (3 g, 30 mmol) and triethylamine (3.1 mL, 22 mmol) in DMF (10 mL) was heated at 100° C. overnight and concentrated in vacuo. The residue was purified by column chromatography on silica gel (EtOAc to EtOAc/MeOH/Et3N=9/1/0.5) to give 1.09 g (43%) of pure product. MS calculated for C10H12F3N3: (M+H) 232; found 232.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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